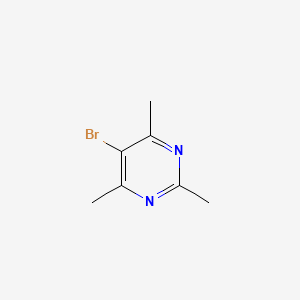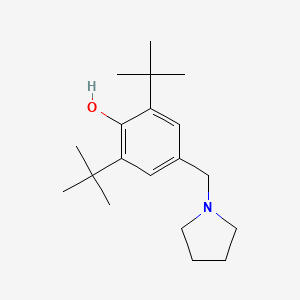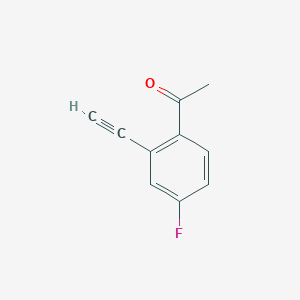
2-Acetyl-5-fluorophenylacetylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-5-fluorophenylacetylene is an organic compound characterized by the presence of an acetyl group, a fluorine atom, and a phenylacetylene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-fluorophenylacetylene can be achieved through several methods. One common approach involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. This method includes the hydration of the C–F bond followed by an intramolecular annulation to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts such as palladium or copper is common to ensure high yields and purity. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction .
化学反应分析
Types of Reactions: 2-Acetyl-5-fluorophenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetylene derivatives.
科学研究应用
2-Acetyl-5-fluorophenylacetylene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
作用机制
The mechanism of action of 2-Acetyl-5-fluorophenylacetylene involves its interaction with specific molecular targets. The acetyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-Fluorophenylacetylene: Shares the phenylacetylene moiety but lacks the acetyl group.
2-Acetylphenylacetylene: Contains the acetyl group but lacks the fluorine atom.
5-Fluoro-2-methylphenylacetylene: Similar structure with a methyl group instead of an acetyl group.
Uniqueness: 2-Acetyl-5-fluorophenylacetylene is unique due to the combination of the acetyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
属性
分子式 |
C10H7FO |
|---|---|
分子量 |
162.16 g/mol |
IUPAC 名称 |
1-(2-ethynyl-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H7FO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h1,4-6H,2H3 |
InChI 键 |
MFGUKZKZGSJQIK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)F)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
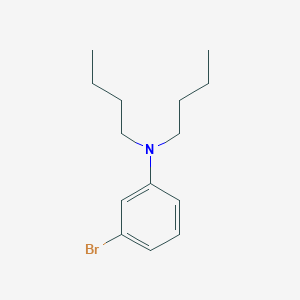


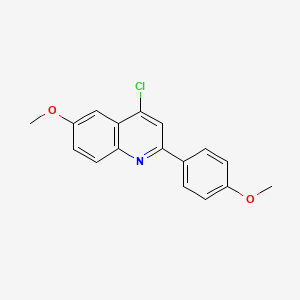
![1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine](/img/structure/B13918387.png)
![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)
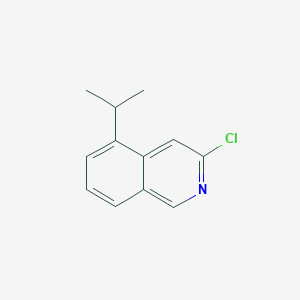
![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)
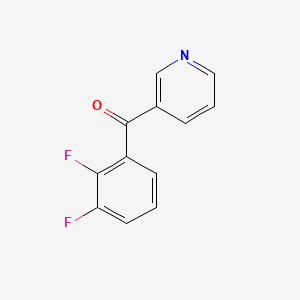
![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
